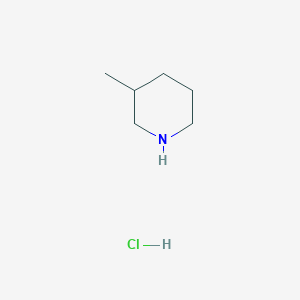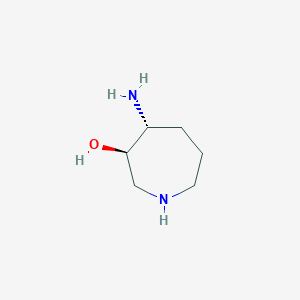
(Z)-Methyl 3-methyl-4-oxobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Methyl 3-methyl-4-oxobut-2-enoate: is an organic compound characterized by its unique structure, which includes a methyl ester group and a conjugated ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Methyl 3-methyl-4-oxobut-2-enoate typically involves the esterification of 3-methyl-4-oxobut-2-enoic acid. This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification process, allowing for large-scale production with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-Methyl 3-methyl-4-oxobut-2-enoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group, forming amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-methyl-4-oxobutanoic acid.
Reduction: 3-methyl-4-hydroxybutanoate.
Substitution: Various amides or esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In synthetic organic chemistry, (Z)-Methyl 3-methyl-4-oxobut-2-enoate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical entities.
Biology and Medicine: Research has explored the potential of this compound in the development of pharmaceuticals. Its derivatives have shown promise in preliminary studies for their biological activity, including anti-inflammatory and antimicrobial properties.
Industry: In the industrial sector, this compound is utilized in the manufacture of polymers and resins. Its ability to undergo polymerization reactions makes it suitable for producing materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism by which (Z)-Methyl 3-methyl-4-oxobut-2-enoate exerts its effects involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological activities. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and enzymes.
Comparaison Avec Des Composés Similaires
Methyl acetoacetate: Similar in structure but lacks the conjugated double bond.
Ethyl 3-oxobutanoate: Another ester with a ketone group but different alkyl chain length.
Uniqueness: What sets (Z)-Methyl 3-methyl-4-oxobut-2-enoate apart is its conjugated system, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring specific electronic properties, such as in the synthesis of conjugated polymers and advanced materials.
Propriétés
Formule moléculaire |
C6H8O3 |
|---|---|
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
methyl (Z)-3-methyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H8O3/c1-5(4-7)3-6(8)9-2/h3-4H,1-2H3/b5-3- |
Clé InChI |
MQEABLCNUISMMX-HYXAFXHYSA-N |
SMILES isomérique |
C/C(=C/C(=O)OC)/C=O |
SMILES canonique |
CC(=CC(=O)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11923584.png)
![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)
![3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)
![1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde](/img/structure/B11923608.png)
